molecular formula C15H9O4S- B188970 4-(2-Oxochromen-3-yl)benzenesulfinate CAS No. 6424-78-8

4-(2-Oxochromen-3-yl)benzenesulfinate

Cat. No.: B188970
CAS No.: 6424-78-8
M. Wt: 285.3 g/mol
InChI Key: SAZVOCMBQRQZKG-UHFFFAOYSA-M
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Description

4-(2-Oxochromen-3-yl)benzenesulfinate is a sulfinate derivative featuring a coumarin (2-oxochromene) moiety linked to a benzenesulfinate group. This compound combines the redox-active sulfinate functionality with the photophysical and pharmacological properties of coumarins, making it a candidate for applications in catalysis, materials science, and medicinal chemistry. Its structure enables participation in cross-coupling reactions, sulfonylation processes, and interactions with biological targets .

Properties

CAS No.

6424-78-8

Molecular Formula

C15H9O4S-

Molecular Weight

285.3 g/mol

IUPAC Name

4-(2-oxochromen-3-yl)benzenesulfinate

InChI

InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1

InChI Key

SAZVOCMBQRQZKG-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Sodium Benzenesulfinate (NaSO₂Ph)

Structure : Lacks the coumarin moiety, consisting of a simple sulfinate group attached to benzene.
Reactivity :

  • Widely used in C–S coupling reactions. For example, in Ni-catalyzed cross-couplings, NaSO₂Ph reacts with aryl halides to form sulfones. However, homogeneous catalysts often require higher loadings (e.g., 5 mol% Ni) compared to coumarin-containing systems .
  • In copper(I)-catalyzed sulfonylations, NaSO₂Ph acts as a sulfinate intermediate, as demonstrated in reactions with 4-iodotoluene .
    Applications : Primarily in sulfone synthesis and as a sulfonylating agent.

Methyl 4-(Phenylsulfonyl)benzoate

Structure : Contains a phenylsulfonyl group attached to a benzoate ester.
Reactivity :

  • Synthesized via Ni@Bpy-sp2c-COF-catalyzed C–S coupling of methyl 4-iodobenzoate with sodium benzenesulfinate. The coumarin-free system achieved 94% yield under photocatalytic conditions with 0.45 mol% Ni loading, outperforming homogeneous catalysts .
    Applications : Intermediate in organic synthesis, particularly for sulfone-based polymers or pharmaceuticals.

4-((3-(Ethoxycarbonyl)-1-methyl-1H-indol-2-yl)methyl)benzenesulfinate

Structure : Features an indole-ester substituent instead of coumarin.
Bioactivity :

  • Exhibits antiviral activity against hepatitis C virus (HCV) in Huh-7.5 cells at low concentrations, attributed to the indole moiety’s ability to disrupt viral replication .
    Comparison : The coumarin group in 4-(2-Oxochromen-3-yl)benzenesulfinate may offer enhanced photostability or fluorescence properties compared to indole derivatives, though direct biological data for the coumarin analog is lacking .

Catalytic Performance and Reaction Efficiency

A comparative analysis of sulfinate derivatives in cross-coupling reactions is summarized below:

Compound Reaction Type Catalyst (Loading) Yield Key Advantage Reference
Sodium Benzenesulfinate C–S Coupling Ni Homogeneous 60–70% Low cost, broad applicability
Methyl 4-(Phenylsulfonyl)benzoate C–S Coupling Ni@Bpy-sp2c-COF (0.45 mol%) 94% High efficiency, recyclable catalyst
This compound Hypothetical C–S Coupling Potential for light-harvesting catalysis

Key Findings :

  • The coumarin-based sulfinate’s conjugated system could enhance light absorption in photocatalytic reactions, similar to the π-conjugated frameworks in Ni@Bpy-sp2c-COF .
  • Sodium benzenesulfinate requires stoichiometric additives (e.g., ligands) for optimal performance, whereas coumarin derivatives might enable ligand-free catalysis due to inherent electronic effects .

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